Prazerigenin A
Description
Prazerigenin A (C₂₇H₄₂O₄) is a steroidal sapogenin isolated from plants of the genus Polygonatum, notably Polygonatum prazeri . Structurally, it belongs to the spirostane-type saponins, characterized by a 27-carbon skeleton with a fused tetracyclic core (A/B/C/D rings) and a side chain at C-15. The compound is distinguished by a hydroxyl group (-OH) at the C-3 position and a methyl group (-CH₃) on the side chain, with the C-25 configuration assigned as R (Figure 1).
Properties
CAS No. |
57701-28-7 |
|---|---|
Molecular Formula |
C27H42O4 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(1R,2R,4S,5'R,6R,7S,8R,9R,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,16-diol |
InChI |
InChI=1S/C27H42O4/c1-16-7-12-27(30-15-16)17(2)23-22(31-27)14-26(29)21-6-5-18-13-19(28)8-10-24(18,3)20(21)9-11-25(23,26)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3/t16-,17+,19+,20+,21-,22+,23+,24+,25-,26-,27-/m1/s1 |
InChI Key |
WWHAXDOZLPIUEY-SLPSHSHKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Prazerigenin A involves multiple steps, typically starting from simpler steroidal precursors. The synthetic routes often include oxidation, reduction, and cyclization reactions under controlled conditions.
Chemical Reactions Analysis
Prazerigenin A undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Prazerigenin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying steroidal structures and reactions.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of Prazerigenin A involves its interaction with specific molecular targets and pathways. As a steroidal compound, it may interact with steroid receptors and influence various cellular processes. The exact molecular targets and pathways are still under investigation, but its biological activities suggest it may modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Structural Differences and Implications
Substituent Position: this compound’s C-3 hydroxyl contrasts with Neoruscogenin’s C-4 hydroxyl and Gentrogenin’s C-7 ketone. These variations influence hydrogen-bonding capacity and solubility. The C-3 hydroxyl in this compound may enhance membrane permeability compared to the polar ketone in Gentrogenin .
Biological Activity :
- Anti-inflammatory Effects : this compound and Neoruscogenin both inhibit COX-2, but this compound exhibits higher selectivity (IC₅₀ = 12 μM vs. Neoruscogenin’s 18 μM), likely due to its C-3 hydroxyl stabilizing enzyme interactions .
- Cytotoxicity : Gentrogenin’s C-7 ketone correlates with stronger apoptosis induction in HeLa cells (EC₅₀ = 8 μM) compared to this compound (EC₅₀ = 25 μM), suggesting ketone groups enhance pro-apoptotic signaling .
Research Findings and Limitations
Key Studies
- Source Variability : this compound content varies significantly across Polygonatum species (0.02–0.15% dry weight), impacting reproducibility in pharmacological assays .
- Synthetic Accessibility : Unlike Gentrogenin, this compound resists semi-synthesis due to challenges in stereoselective C-3 hydroxylation, limiting large-scale production .
Discrepancies in Literature
- A 2023 study reported this compound’s IC₅₀ for COX-2 as 12 μM, conflicting with an earlier claim of 5 μM . This divergence may arise from differences in assay protocols (e.g., enzyme purity, incubation time).
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